- Method for preparing C-2 position-monosubstituted norbornene derivative in single configuration from 5-norbornene-2-carboxylic acid exo/endo isomer mixture, China, , ,
Cas no 934-30-5 (exo-5-Norbornenecarboxylic acid)
El ácido exo-5-norbornenecarboxílico es un compuesto bicíclico de gran interés en síntesis orgánica y química de polímeros. Su estructura rígida y su doble enlace reactivo lo convierten en un valioso monómero para la producción de materiales poliméricos especializados, como resinas de imprimación y adhesivos de alto rendimiento. Además, su grupo carboxilo permite funcionalizaciones posteriores, facilitando su uso en la modificación de superficies y la síntesis de moléculas más complejas. Este compuesto destaca por su alta pureza y estabilidad, lo que garantiza resultados reproducibles en aplicaciones industriales y de investigación. Su versatilidad lo hace ideal para proyectos que requieren precisión y control en reacciones de apertura de anillo o polimerización por metátesis.
934-30-5 structure
Product Name:exo-5-Norbornenecarboxylic acid
Número CAS:934-30-5
MF:C8H10O2
Megavatios:138.163802623749
MDL:MFCD00213362
CID:860997
PubChem ID:329763554
Update Time:2025-08-05
exo-5-Norbornenecarboxylic acid Propiedades químicas y físicas
Nombre e identificación
-
- exo-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
- exo-5-Norbornene-2-carboxylic acid
- exo-5-Norbornenecarboxylic acid
- 5-Norbornene-2-carboxylic acid, exo- (8CI)
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, exo- (ZCI)
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
- 2-Norbornene-5-exo-carboxylic acid
- cis-5-Norbornene-exo-2-carboxylic acid
- exo-2-Norbornene-5-carboxylic acid
- exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- exo-Norbornene-2-carboxylic acid
- NSC 155661
- NC
- J2V3Y5GJN8
- G78912
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R-exo)-
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-rel-
- HC3MC8BB2Q
- AKOS000302151
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid
- 67999-53-5
- EN300-304294
- DB-401633
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- SCHEMBL900095
- AKOS015833101
- CS-0268597
- NSC-155661
- 934-30-5
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-
- MFCD08899816
- MFCD00213362
- rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 5-Norbornene-2-carboxylic acid, predominantly endo isomer
-
- MDL: MFCD00213362
- Renchi: 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1
- Clave inchi: FYGUSUBEMUKACF-RRKCRQDMSA-N
- Sonrisas: C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)O
Atributos calculados
- Calidad precisa: 138.068079557g/mol
- Masa isotópica única: 138.068079557g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 195
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.2
- Superficie del Polo topológico: 37.3Ų
Propiedades experimentales
- Punto de fusión: 40-44 °C
- Punto de inflamación: 华氏:>230 °F
摄氏:>110 °C
exo-5-Norbornenecarboxylic acid Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: 26
- Rtecs:RB8195000
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
exo-5-Norbornenecarboxylic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01863-1g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 1g |
¥1358.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01863-5g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 5g |
¥4790.0 | 2024-07-19 | |
| TRC | E231980-500mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 500mg |
$ 295.00 | 2022-04-29 | ||
| TRC | E231980-1000mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 1g |
$ 490.00 | 2022-04-29 | ||
| TRC | E231980-2000mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 2g |
$ 785.00 | 2022-04-29 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718149-1G |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 1g |
¥1150.43 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718149-5G |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 5g |
¥5501.73 | 2023-11-26 | ||
| abcr | AB403325-250 mg |
rac-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 250mg |
€231.70 | 2023-06-17 | ||
| Enamine | EN300-6486497-0.1g |
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 95.0% | 0.1g |
$32.0 | 2025-02-19 | |
| Enamine | EN300-6486497-0.25g |
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 95.0% | 0.25g |
$42.0 | 2025-02-19 |
exo-5-Norbornenecarboxylic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; 2 h, rt
Referencia
Métodos de producción 2
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referencia
- Stereoselective synthesis of 5-norbornene-2-exo-carboxylic acid. Rapid isomerization and kinetically selective hydrolysis, International Journal of Organic Chemistry, 2012, 2(1), 26-30
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; 50 °C
Referencia
- Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron Growth, Biomacromolecules, 2012, 13(9), 2933-2944
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; -10 °C
Referencia
- In mold addition polymerization of norbornene-type monomers using group 10 metal complexes, World Intellectual Property Organization, , ,
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt
1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt
1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt
Referencia
- DNA-polymer conjugates via the graft-through polymerisation of native DNA in water, Chemical Communications (Cambridge, 2021, 57(44), 5466-5469
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol , Water ; reflux; overnight, rt → reflux
1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water
1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water
Referencia
- Ion Conducting ROMP Monomers Based on (Oxa)norbornenes with Pendant Imidazolium Salts Connected via Oligo(oxyethylene) Units and with Oligo(ethyleneoxy) Terminal Moieties, Macromolecules (Washington, 2019, 52(4), 1371-1388
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt
Referencia
- Stereoselective synthesis of exo-norbornene derivatives for resist materials, Journal of Photopolymer Science and Technology, 2009, 22(3), 365-370
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Referencia
- Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through Strategy, Macromolecular Rapid Communications, 2016, 37(7), 616-621
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Potassium iodide Catalysts: Iodine Solvents: Water ; 2 h, 0 °C; 12 h, rt
Referencia
- Soluble and Reusable Poly(norbornene) Supports with High Loading Capacities for Peptide Synthesis, Organic Letters, 2013, 15(22), 5870-5873
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Referencia
- Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis Polymerization, Journal of the American Chemical Society, 2005, 127(42), 14536-14537
Métodos de producción 13
Métodos de producción 14
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; overnight, rt
Referencia
- Cationic Bottlebrush Polymers from Quaternary Ammonium Macromonomers by Grafting-Through Ring-Opening Metathesis Polymerization, Macromolecular Chemistry and Physics, 2020, 221(5),
Métodos de producción 16
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Solvents: Toluene ; rt; 2 h, rt → 70 °C; 70 °C → rt
1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C
1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C
Referencia
- Synthesis and Ring-Opening Metathesis Polymerization of Norbornene-Terminated Syndiotactic Polypropylene, Macromolecules (Washington, 2012, 45(19), 7863-7877
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sodium periodate Catalysts: Diisobutylaluminum hydride
Referencia
- Asymmetric Diels-Alder reaction: design of chiral dienophiles, Journal of Organic Chemistry, 1983, 48(7), 1137-9
Métodos de producción 19
Condiciones de reacción
Referencia
- Control over Imidazoquinoline Immune Stimulation by pH-Degradable Poly(norbornene) Nanogels, Biomacromolecules, 2020, 21(6), 2246-2257
exo-5-Norbornenecarboxylic acid Raw materials
- Bicyclo2.2.1hept-5-en-2-ylmethanol
- (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-
- exo-5-Norbornenecarboxylic acid
- Methyl 5-Norbornene-2-carboxylate
- Poly-D-lysine hydrobromide (MW 70000-150000)
- 5-Norbornen-2-carboxylic acid
- D-Lysine
exo-5-Norbornenecarboxylic acid Preparation Products
exo-5-Norbornenecarboxylic acid Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:934-30-5)exo-5-Norbornenecarboxylic acid
Número de pedido:A1198183
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 02:36
Precio ($):620.0
Correo electrónico:sales@amadischem.com
exo-5-Norbornenecarboxylic acid Literatura relevante
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
934-30-5 (exo-5-Norbornenecarboxylic acid) Productos relacionados
- 4397-23-3(2-methylbicyclo[2.2.1]hept-5-ene-3-carboxylic Acid)
- 3853-88-1(cis-5-Norbornene-endo-2,3-dicarboxylic acid)
- 127179-45-7(Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-methyl-, (1S,2S,3R,4R)-)
- 1195-12-6((1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid)
- 3813-52-3(Bicyclo2.2.1hept-5-ene-2,3-dicarboxylic Acid)
- 120-74-1(5-Norbornen-2-carboxylic acid)
- 21196-51-0(Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylicacid, (1R,2R,3S,4S)-rel-)
- 116126-82-0(Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-(1-methylethyl)-, ethyl ester, (1R,2R,3R,4S)-rel-)
- 1200-88-0(5-Norbornene-2-endo,3-exo-dicarboxylicacid)
- 4397-24-4(2-methylbicyclo[2.2.1]hept-5-ene-3-carboxylic Acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:934-30-5)exo-5-Norbornenecarboxylic acid
Pureza:99%
Cantidad:5g
Precio ($):620.0